REACTION_CXSMILES
|
[F:1][C:2]([F:11])([F:10])[C:3]1[CH:8]=[CH:7][C:6]([OH:9])=[CH:5][CH:4]=1.Br[CH2:13][C:14]#[N:15].C(=O)([O-])[O-].[Na+].[Na+].[I-].[Na+]>CN(C=O)C>[F:1][C:2]([F:10])([F:11])[C:3]1[CH:4]=[CH:5][C:6]([O:9][CH2:13][C:14]#[N:15])=[CH:7][CH:8]=1 |f:2.3.4,5.6|
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Name
|
|
Quantity
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25 g
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Type
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reactant
|
Smiles
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FC(C1=CC=C(C=C1)O)(F)F
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Name
|
|
Quantity
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12.9 mL
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Type
|
reactant
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Smiles
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BrCC#N
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Name
|
|
Quantity
|
32.7 g
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Type
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reactant
|
Smiles
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C([O-])([O-])=O.[Na+].[Na+]
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Name
|
|
Quantity
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23.1 g
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Type
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reactant
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Smiles
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[I-].[Na+]
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Name
|
|
Quantity
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214 mL
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Type
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solvent
|
Smiles
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CN(C)C=O
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Control Type
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UNSPECIFIED
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Setpoint
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100 °C
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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The reaction was cooled
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Type
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CUSTOM
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Details
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partitioned between water and EtOAc
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Type
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WASH
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Details
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The organic layers were washed with water and brine
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Type
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DRY_WITH_MATERIAL
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Details
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dried with Na2SO4
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Type
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FILTRATION
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Details
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filtered
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Type
|
CONCENTRATION
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Details
|
the filtrate was concentrated
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Type
|
CUSTOM
|
Details
|
The residue was purified by chromatography (silica, hexanes:EtOAc, 4:1)
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Name
|
|
Type
|
product
|
Smiles
|
FC(C1=CC=C(OCC#N)C=C1)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 29.8 g | |
YIELD: PERCENTYIELD | 96% | |
YIELD: CALCULATEDPERCENTYIELD | 96.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |